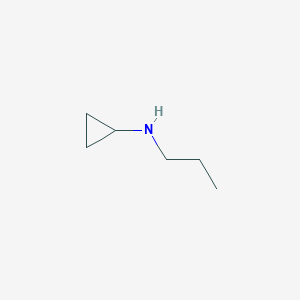

N-propylcyclopropanamine

Descripción general

Descripción

N-propylcyclopropanamine is a chemical compound with the molecular formula C6H13N . It has a molecular weight of 99.18 . The IUPAC name for this compound is N-propylcyclopropanamine . The InChI code for N-propylcyclopropanamine is 1S/C6H13N/c1-2-5-7-6-3-4-6/h6-7H,2-5H2,1H3 .

Molecular Structure Analysis

The molecular structure of N-propylcyclopropanamine consists of a cyclopropane ring with a propyl group and an amine group attached . The exact structure can be represented by the InChI code: 1S/C6H13N/c1-2-5-7-6-3-4-6/h6-7H,2-5H2,1H3 .

Physical And Chemical Properties Analysis

N-propylcyclopropanamine has a molecular weight of 99.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass of N-propylcyclopropanamine are 99.104799419 g/mol . The topological polar surface area is 12 Ų . It has a heavy atom count of 7 .

Aplicaciones Científicas De Investigación

Analytical Characterization and Synthesis

Analytical Profiles in Biological Matrices : A study by De Paoli et al. (2013) focused on characterizing psychoactive arylcyclohexylamines, closely related to N-propylcyclopropanamine, using various analytical methods. They developed a method for the qualitative and quantitative analysis of these compounds in biological fluids (De Paoli et al., 2013).

Syntheses and Analytical Characterizations : Wallach et al. (2016) described the syntheses of N-alkyl-arylcyclohexylamines, including N-propyl variants, providing valuable insights into their structural and analytical properties (Wallach et al., 2016).

Biological and Neurological Applications

Neuroprotective Effects of Metabolites : Jiang et al. (2016) explored the neuroprotective effects of clozapine metabolites. Although not directly linked to N-propylcyclopropanamine, this research highlights the broader context of cyclopropylamine derivatives in neuroprotection (Jiang et al., 2016).

Impact on Nerve Cells in Zebrafish : A study by Zhang Jie et al. (2009) used Trans-2-phenylcyclopropylamine, a compound related to N-propylcyclopropanamine, to explore its effects on nerve cells in zebrafish, shedding light on the molecular mechanisms of its action (Zhang Jie et al., 2009).

Miscellaneous Applications

Use in Imaging Studies : Narendran et al. (2010) conducted a study using a compound similar to N-propylcyclopropanamine, demonstrating its potential in imaging dopamine receptors in the human brain (Narendran et al., 2010).

- (2017) explored the therapeutic effects of psilocybin, a serotonergic hallucinogen. While not directly related to N-propylcyclopropanamine, this research offers insight into the potential therapeutic applications of hallucinogenic compounds in general, which could be relevant for similar structures like N-propylcyclopropanamine (Johnson & Griffiths, 2017).

Chemical Neuroscience

- DARK Classics in Chemical Neuroscience : Lakstygal et al. (2019) discussed the use and clinical importance of anticholinergic drugs, including compounds structurally similar to N-propylcyclopropanamine, providing a broader understanding of how such compounds can modulate the central nervous system (Lakstygal et al., 2019)

Mecanismo De Acción

Mode of Action

It’s structurally similar compound, cyclopropylamine, has been reported to interact with cytochrome p450 enzymes . It inactivates these enzymes through a mechanism involving initial one-electron oxidation at nitrogen followed by scission of the cyclopropane ring leading to covalent modification of the enzyme

Biochemical Pathways

Cyclopropylamine is known to inhibit quinoprotein methylamine dehydrogenase from Paracoccus denitrificans

Propiedades

IUPAC Name |

N-propylcyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-2-5-7-6-3-4-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAOWJXCNVJBLNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00477430 | |

| Record name | N-propylcyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-propylcyclopropanamine | |

CAS RN |

73121-93-4 | |

| Record name | N-propylcyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methylsulfonyl-2-thia-7-azaspiro[4.4]nonane](/img/structure/B1315298.png)